

An In-depth Technical Guide to 2-Cyclohepten-1one

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohepten-1-one, an α,β -unsaturated cyclic ketone, serves as a versatile intermediate in organic synthesis. Its seven-membered ring structure and reactive enone functionality make it a valuable building block for the construction of complex molecular architectures, particularly in the synthesis of natural products and their analogues. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, and synthetic methodologies.

Chemical Structure and Properties

2-Cyclohepten-1-one, with the chemical formula $C_7H_{10}O$, consists of a seven-membered carbocyclic ring containing a ketone functional group and a carbon-carbon double bond in conjugation with the carbonyl group.[1][2][3] This arrangement dictates its chemical reactivity, making it susceptible to both 1,2- and 1,4-addition reactions.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Cyclohepten-1-one** is presented in the table below. These properties are essential for its handling, purification, and use in chemical reactions.



Property	Value	Reference
Molecular Formula	C7H10O	[1][2]
Molecular Weight	110.15 g/mol	[2]
CAS Number	1121-66-0	[1]
Appearance	Colorless to pale yellow liquid	
Boiling Point	183 °C (lit.)	[4]
Density	0.988 g/mL at 25 °C (lit.)	[4]
Refractive Index (n20/D)	1.494 (lit.)	[4]
Flash Point	68 °C (closed cup)	
Solubility	Soluble in organic solvents	_

Spectroscopic Data

The structural features of **2-Cyclohepten-1-one** can be elucidated through various spectroscopic techniques. The following tables summarize the expected and reported spectral data.

¹H NMR Spectroscopy

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~5.9	m	1H	H-2 (vinylic)
~6.4	m	1H	H-3 (vinylic)
~2.5	m	2H	H-4 (allylic)
~1.8	m	2H	H-5
~1.6	m	2H	H-6
~2.4	m	2H	H-7 (α to C=O)



¹³C NMR Spectroscopy

Chemical Shift (ppm)	Assignment
~204	C-1 (C=O)
~130	C-2 (vinylic)
~145	C-3 (vinylic)
~45	C-4
~25	C-5
~28	C-6
~42	C-7

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3020	Medium	=C-H stretch
~2930, ~2860	Strong	C-H stretch (aliphatic)
~1665	Strong	C=O stretch (conjugated ketone)
~1620	Medium	C=C stretch

Mass Spectrometry

m/z	Relative Intensity	Assignment
110	[M] ⁺	Molecular Ion
82	High	[M - CO] ⁺
67	Moderate	
54	High	

Synthesis of 2-Cyclohepten-1-one



Several synthetic routes to **2-Cyclohepten-1-one** have been reported. A common approach involves the α -bromination of cycloheptanone followed by dehydrobromination.

Experimental Protocol: Synthesis from Cycloheptanone

Materials:

- Cycloheptanone
- N-Bromosuccinimide (NBS)
- AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)
- Carbon tetrachloride (CCl₄) or other suitable solvent
- Triethylamine (Et₃N) or other non-nucleophilic base
- · Diethyl ether or other extraction solvent
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- α-Bromination: To a solution of cycloheptanone in carbon tetrachloride, add Nbromosuccinimide and a catalytic amount of AIBN.
- Reflux the mixture with stirring under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction progress can be monitored by TLC or GC-MS.
- After completion, cool the reaction mixture to room temperature and filter to remove succinimide.
- Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.



- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromocycloheptanone.
- Dehydrobromination: Dissolve the crude 2-bromocycloheptanone in a suitable solvent such as diethyl ether.
- Add triethylamine dropwise to the solution at room temperature with stirring.
- Stir the reaction mixture for several hours until the elimination is complete (monitor by TLC or GC-MS).
- Filter the mixture to remove the triethylammonium bromide salt.
- Wash the filtrate with dilute aqueous HCl, followed by saturated aqueous sodium bicarbonate, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation to afford **2-cyclohepten-1-one**.

Visualizations Synthetic Pathway of 2-Cyclohepten-1-one

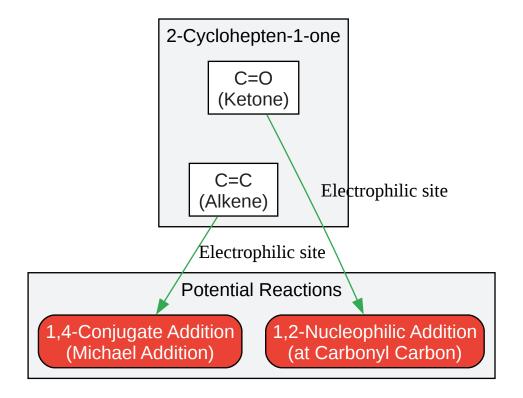


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Caption: Synthesis of **2-Cyclohepten-1-one** from Cycloheptanone.

Key Functional Groups and Reactivity





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Caption: Reactivity of **2-Cyclohepten-1-one**'s key functional groups.

Conclusion

2-Cyclohepten-1-one is a valuable synthetic intermediate with well-defined chemical and physical properties. The methodologies for its synthesis are established, providing a reliable source of this compound for research and development. Its characteristic spectroscopic data allows for straightforward identification and characterization. The dual reactivity of the enone system opens up a wide range of possibilities for the synthesis of complex molecules, making it a continued area of interest for synthetic chemists. Further exploration of its biological activities could unveil new applications in drug discovery and development.

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